2-fluoro-N-methoxy-N-methyl-4-(trifluoromethyl)benzamide

Purity comparison Weinreb amide quality Synthetic reliability

Medicinal chemists often face over-addition and side-product formation when converting substituted benzoic acids directly to ketones. This Weinreb amide solves that problem as a stable, single intermediate for controlled, high-yield ketone synthesis with Grignard, organolithium, or hydride reagents. - Ortho-F & para-CF3 substitution tunes carbonyl electrophilicity and enhances metabolic stability of downstream products. - 98% purity eliminates confounding impurities in SAR assays and enables direct use of crude products in primary screening. - Enables parallel diversification: one intermediate delivers dozens of ketone analogs in a single step.

Molecular Formula C10H9F4NO2
Molecular Weight 251.18 g/mol
CAS No. 198967-27-0
Cat. No. B1653840
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-fluoro-N-methoxy-N-methyl-4-(trifluoromethyl)benzamide
CAS198967-27-0
Molecular FormulaC10H9F4NO2
Molecular Weight251.18 g/mol
Structural Identifiers
SMILESCN(C(=O)C1=C(C=C(C=C1)C(F)(F)F)F)OC
InChIInChI=1S/C10H9F4NO2/c1-15(17-2)9(16)7-4-3-6(5-8(7)11)10(12,13)14/h3-5H,1-2H3
InChIKeyNOUPPELZOLDUCK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Fluoro-N-methoxy-N-methyl-4-(trifluoromethyl)benzamide – Overview


2-Fluoro-N-methoxy-N-methyl-4-(trifluoromethyl)benzamide (CAS 198967-27-0) is a fluorinated aromatic Weinreb amide. Its benzamide core carries an ortho-fluorine and a para-trifluoromethyl group, yielding the formula C₁₀H₉F₄NO₂ and a molecular weight of 251.18 g·mol⁻¹ . The N-methoxy-N-methyl amide moiety is the hallmark of Weinreb amides, which are privileged intermediates for the controlled synthesis of aldehydes and ketones via reaction with Grignard, organolithium, or hydride reagents without over-addition [1]. The combination of strong electron-withdrawing substituents modulates both the electrophilicity of the carbonyl and the lipophilicity of the scaffold, making this compound a strategic building block for medicinal chemistry and agrochemical research programs that require a fluorinated benzoyl fragment.

2-Fluoro-N-methoxy-N-methyl-4-(trifluoromethyl)benzamide vs. Generic Weinreb Amides


Generic Weinreb amides (e.g., N-methoxy-N-methylbenzamide) lack the electron-withdrawing ortho-fluorine and para-trifluoromethyl groups that jointly tune the electrophilicity of the carbonyl and the metabolic stability of downstream products. In contrast, the 2-fluoro-4-(trifluoromethyl) substitution pattern is a privileged motif in numerous pharmaceutical candidates (e.g., kinase inhibitors and anti-infectives), meaning that any surrogate would not deliver the identical benzoyl fragment required for structure–activity relationship (SAR) studies [1]. Moreover, the commercial purity of the target compound can vary by up to 3 absolute percentage points between suppliers (95% versus 98%), directly impacting the yield and reproducibility of subsequent Grignard or lithiation steps. Substituting with a non-fluorinated or mono-fluorinated analog introduces a different electronic and steric profile, potentially altering reaction kinetics and product distribution, thereby compromising the validity of comparative biological or catalytic assays .

2-Fluoro-N-methoxy-N-methyl-4-(trifluoromethyl)benzamide – Quantitative Evidence Over Analogs


Superior Commercial Purity

Among commercial suppliers, the target compound is offered at a purity of 98% (HPLC) by Leyan, whereas structurally analogous Weinreb amides such as N-methoxy-N-methyl-4-(trifluoromethyl)benzamide (CAS 845827-07-6) and 2-fluoro-N-methoxy-N-methylbenzamide (CAS 198967-25-8) are typically listed at 95% or 97% purity by major vendors . For the target compound itself, CymitQuimica and Calpaclab provide a minimum purity of 95%, confirming that the 98% grade represents a meaningful upward shift in available quality . Higher purity reduces the burden of by-product purification after Weinreb ketone synthesis and ensures more consistent stoichiometric control in multi-step sequences.

Purity comparison Weinreb amide quality Synthetic reliability

Enhanced Lipophilicity and Metabolic Stability

The experimentally determined logP of 2-fluoro-N-methoxy-N-methyl-4-(trifluoromethyl)benzamide is 2.44, as reported by Fluorochem . This value is significantly higher than that of the non-fluorinated core N-methoxy-N-methylbenzamide (predicted logP ≈ 0.8) and exceeds that of the mono-fluorinated analog 2-fluoro-N-methoxy-N-methylbenzamide (predicted logP ≈ 1.4) [1]. The increased lipophilicity results from the cooperative effect of the ortho-fluorine and para-trifluoromethyl groups, which enhances membrane permeability and may reduce oxidative metabolism of the benzamide moiety when incorporated into bioactive molecules. In medicinal chemistry campaigns, a logP shift of ~1.0–1.6 units is often associated with a substantial change in pharmacokinetic profile, making this building block a deliberate choice for tuning distribution and clearance properties.

Lipophilicity logP Metabolic stability Drug design

Ketone Synthesis Selectivity Advantage

The Weinreb amide group of 2-fluoro-N-methoxy-N-methyl-4-(trifluoromethyl)benzamide provides a well-established advantage over conventional ester or acid chloride precursors in ketone synthesis. When treated with organometallic reagents (e.g., Grignard or organolithium compounds), Weinreb amides form a stable five-membered chelate intermediate that prevents over-addition, leading to exclusive ketone formation, whereas the corresponding methyl ester 2-fluoro-4-(trifluoromethyl)benzoate or the acid chloride regularly yields tertiary alcohols due to uncontrolled double addition [1][2]. Literature surveys report that Weinreb amide-mediated ketone syntheses proceed in >90% isolated yield across diverse substrates, whereas direct ester or acid chloride additions rarely exceed 70% selectivity for the ketone product under comparable conditions. This inherent selectivity eliminates the need for low-temperature control (–78 °C) that is otherwise mandatory for acid chloride protocols, simplifying scale-up and improving process safety.

Weinreb amide selectivity Ketone synthesis Over-addition prevention

2-Fluoro-N-methoxy-N-methyl-4-(trifluoromethyl)benzamide – Key Applications


Medicinal Chemistry: Lead Optimization for Kinase Inhibitors and Anti-Infectives

The 2-fluoro-4-(trifluoromethyl)benzoyl fragment is a recurrent motif in ATP-competitive kinase inhibitors and anti-malarial/anti-tubercular leads. Procurement of the Weinreb amide form allows direct, high-yield conversion to the corresponding aryl ketone, which serves as a key pharmacophoric element. The 98% purity grade ensures that the final compound meets the >95% purity threshold required for in vitro ADME and cellular efficacy assays, minimizing confounding data from residual impurities .

Parallel Library Synthesis and SAR Exploration

In high-throughput chemistry workflows, the Weinreb amide provides a single, stable intermediate that can be diversified with a panel of organometallic reagents to generate dozens of ketone analogs in one parallel step. The guaranteed high purity (98%) reduces the need for post-reaction chromatography, enabling direct use of crude products in primary screening at acceptable purity levels [1].

Agrochemical Discovery of Fluorinated Insecticides

The 2-fluoro-4-(trifluoromethyl)benzoyl group is a privileged building block in benzoylphenylurea insect growth regulators and carboxamide fungicides. The Weinreb amide enables convergent synthesis of the active ingredient without the need to handle reactive acid chlorides on scale. The documented logP of 2.44 predicts favorable cuticular penetration in insect targets, supporting the selection of this building block for structure–property optimization in agrochemical programs .

PET Tracer Radiosynthesis and Isotopic Labeling

The Weinreb amide group is compatible with late-stage functionalization using [¹⁸F]fluoroform or other fluorinating agents to generate ¹⁸F-labeled aryl trifluoromethyl ketones. The electron-poor aromatic ring of the target compound enhances the yield of nucleophilic trifluoromethylation, a step that would be less efficient with non-fluorinated analogs. Procurement of the pre-assembled, high-purity Weinreb amide shortens the radiosynthetic timeline and reduces radioactive waste [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
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